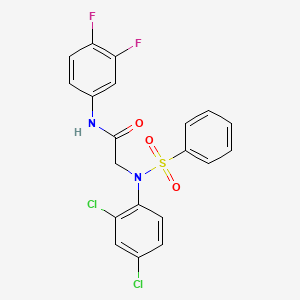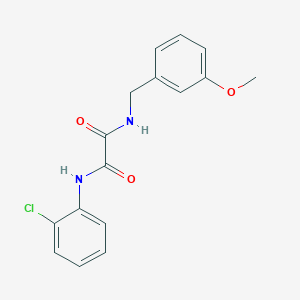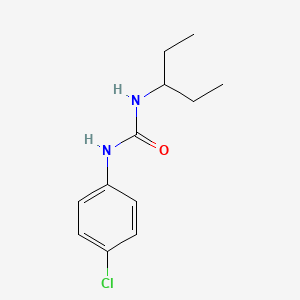![molecular formula C14H10ClNO2S B4819211 1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene](/img/structure/B4819211.png)
1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene
Vue d'ensemble
Description
1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as p-chloro-P-(2-nitrovinyl)thiophenyl chloride or NVC-422, and it has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene involves the formation of reactive oxygen species (ROS) within bacterial cells. These ROS cause damage to the bacterial cell membrane and DNA, leading to cell death. Additionally, 1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene has been found to inhibit bacterial quorum sensing, which is the process by which bacteria communicate with each other and coordinate their behavior.
Biochemical and Physiological Effects:
1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, it has been found to inhibit the growth of cancer cells and to have anti-inflammatory effects. It has also been found to have neuroprotective properties and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative species. Additionally, it has been found to be effective against biofilms, which are notoriously difficult to treat with conventional antibiotics. However, one of the limitations of this compound is its potential toxicity. It has been found to be toxic to mammalian cells at high concentrations, which limits its potential use in clinical applications.
Orientations Futures
There are a number of future directions for research on 1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene. One area of interest is the development of new antimicrobial agents based on this compound. Researchers are also interested in exploring its potential use in the treatment of cancer and inflammatory diseases. Additionally, there is interest in further elucidating the mechanism of action of this compound, as well as its potential toxicity and pharmacokinetics. Finally, there is interest in exploring the potential use of this compound in combination with other antimicrobial agents to enhance its effectiveness and reduce the risk of resistance.
Applications De Recherche Scientifique
1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene has been found to have a wide range of applications in scientific research. One of the most notable applications is in the study of bacterial biofilms. Biofilms are communities of bacteria that are highly resistant to antibiotics and other antimicrobial agents. 1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene has been found to be highly effective at disrupting biofilms and killing bacteria, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(Z)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)9-10-16(17)18/h1-10H/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNWPLNMRZQJD-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\[N+](=O)[O-])SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4819146.png)

![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4819152.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4819155.png)
![1-[(2,6-difluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4819170.png)
![ethyl 2-[({[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4819178.png)

![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4819188.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4819202.png)
![1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4819208.png)
![3-cyclopropyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4819223.png)
![3,3-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4819226.png)